N-phenyl-3-quinolinesulfonamide
説明
特性
IUPAC Name |
N-phenylquinoline-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c18-20(19,17-13-7-2-1-3-8-13)14-10-12-6-4-5-9-15(12)16-11-14/h1-11,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMIAFDNMKJZQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=CC=CC=C3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Structural Analogues and Substituent Effects
a. 4-Chloro-3-quinolinesulfonamides
- Structure: Features a chlorine substituent at the 4-position of the quinoline ring and a sulfonamide group at the 3-position.
- Reactivity : The 4-chloro group is meta- and ortho-activated by the electron-withdrawing sulfonamide, enabling nucleophilic substitution reactions (e.g., amination) .
- Applications : Used as intermediates for synthesizing bioactive molecules, including enzyme inhibitors .
b. (E)-N-(2-substituted-styryl)-5-chloro-8-hydroxyquinolin-7-yl)-benzenesulfonamides
- Structure: Combines a 5-chloro-8-hydroxyquinoline core with a styryl-linked benzenesulfonamide.
- Key Features : The hydroxy and chloro groups enhance hydrogen bonding and halogen interactions, improving target affinity.
- Synthesis: Prepared via sulfonylation of pre-functionalized quinoline intermediates in pyridine/DMAP .
c. 3-Sulfonylquinolines
- Structure : 3-Sulfonyl group replaces the sulfonamide, altering electronic properties.
- Synthesis: Achieved via Knoevenagel condensation/aza-Wittig cascades, with yields influenced by base selection (e.g., piperidine vs. diethylamine) .
d. 3-Chloro-N-phenyl-phthalimide
- Structure : Phthalimide core with N-phenyl and 3-chloro substituents.
- Applications: Monomer for polyimide synthesis, requiring high purity for polymer applications .
Pharmacological and Chemical Properties
Q & A
Q. What are the common synthetic routes for N-phenyl-3-quinolinesulfonamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step protocols such as Knoevenagel condensation followed by an aza-Wittig reaction. For example, using o-azidobenzaldehyde and β-ketosulfonamides, the reaction proceeds in acetonitrile at 95°C for 6 hours. Optimization studies show that organic bases like piperidine significantly improve yields compared to diethylamine (Table 1, ). Key parameters include temperature control (95°C), solvent choice (MeCN), and stoichiometric ratios. Monitoring via thin-layer chromatography (TLC) ensures reaction completion .
Q. Which analytical techniques are critical for confirming the structure and purity of N-phenyl-3-quinolinesulfonamide?
Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are essential. NMR confirms regioselectivity of the quinoline core and sulfonamide substitution, while HRMS validates molecular weight. Purity is assessed via HPLC with UV detection at 254 nm, ensuring >95% purity for pharmacological studies .
Q. What are the typical chemical reactions involving the sulfonamide and quinoline moieties in this compound?
Methodological Answer: The sulfonamide group undergoes nucleophilic substitution (e.g., alkylation) under basic conditions, while the quinoline ring participates in electrophilic aromatic substitution (e.g., halogenation). For example, bromination at the 6-position of the quinoline core requires Lewis acids like FeBr₃ in dichloromethane .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of N-phenyl-3-quinolinesulfonamide derivatives for anti-proliferative activity?
Methodological Answer: SAR studies involve systematic modification of substituents on the quinoline and phenyl groups. For instance, introducing electron-withdrawing groups (e.g., -Cl at the 6-position) enhances cytotoxicity against cancer cell lines (IC₅₀ values <10 µM). Molecular docking with targets like PI3K or tubulin helps rationalize activity; docking scores correlate with experimental IC₅₀ values . Dose-response assays (e.g., MTT) validate potency across derivatives .
Q. What strategies resolve contradictions in reported biological activities of N-phenyl-3-quinolinesulfonamide analogs?
Methodological Answer: Discrepancies in IC₅₀ values often arise from variations in assay conditions (e.g., serum concentration, cell passage number). To address this:
Q. How can molecular docking elucidate the mechanism of action of N-phenyl-3-quinolinesulfonamide as a kinase inhibitor?
Methodological Answer: Docking simulations (AutoDock Vina, Schrödinger Suite) predict binding poses in kinase ATP-binding pockets. For example, the sulfonamide group forms hydrogen bonds with hinge-region residues (e.g., Glu883 in PI3Kγ), while the quinoline core engages in π-π stacking with hydrophobic pockets. MD simulations (100 ns) assess stability of ligand-protein complexes, with RMSD <2 Å indicating robust binding .
Q. What are the challenges in scaling up the synthesis of N-phenyl-3-quinolinesulfonamide while maintaining enantiomeric purity?
Methodological Answer: Scale-up risks include racemization during sulfonamide coupling. Mitigation strategies:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
